(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid
CAS No.:
Cat. No.: VC13578667
Molecular Formula: C12H13NO9
Molecular Weight: 315.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO9 |
|---|---|
| Molecular Weight | 315.23 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12-/m0/s1 |
| Standard InChI Key | QSUILVWOWLUOEU-LIJGXYGRSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid, reflects its stereochemical complexity. Its backbone consists of a six-membered tetrahydro-2H-pyran ring with hydroxyl groups at positions 3, 4, and 5, a carboxylic acid moiety at position 2, and a 4-nitrophenoxy group at position 6 . The absolute configuration is defined by the stereodescriptors (2S,3S,4S,5R,6R), which critically influence its biological activity and chemical reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₉ |
| Molecular Weight | 315.23 g/mol |
| CAS Registry Number | 137629-36-8 (isomer-specific) |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid |
| SMILES Notation | C1=CC(=CC=C1N+[O-])O[C@@H]2C@@HO |
The 4-nitrophenoxy group introduces electron-withdrawing effects, enhancing the compound’s stability and making it a valuable chromophore in spectroscopic assays .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in confirming its structure. The ¹H-NMR spectrum exhibits distinct signals for the aromatic protons of the 4-nitrophenoxy group (δ 8.2–7.5 ppm) and the anomeric proton of the pyran ring (δ 5.4 ppm). IR spectra show broad O–H stretches (3200–3500 cm⁻¹), carbonyl absorption (1700 cm⁻¹), and nitro group vibrations (1520, 1350 cm⁻¹) .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis typically involves glycosidation of a protected glucuronic acid derivative with 4-nitrophenol, followed by deprotection. Key steps include:
-
Activation of Glucuronic Acid: Protection of hydroxyl groups using trimethylsilyl or acetyl groups to prevent undesired side reactions.
-
Glycosidation: Coupling the activated sugar with 4-nitrophenol under Mitsunobu conditions or using Lewis acid catalysts .
-
Deprotection: Sequential removal of protecting groups under mild acidic or basic conditions to yield the final product.
Table 2: Representative Synthetic Yields
| Starting Material | Catalyst | Yield (%) |
|---|---|---|
| Methyl 2,3,4-tri-O-acetyl-β-D-glucuronate | BF₃·Et₂O | 68 |
| 4-Nitrophenol | DMAP/EDC | 72 |
Structural Analogues
Comparative studies with its 2-nitrophenoxy isomer (PubChem CID 22817847) reveal that the para-substitution in the 4-nitrophenoxy derivative enhances electronic conjugation, resulting in a 15% higher molar absorptivity at 400 nm . This property makes it preferable in colorimetric enzyme assays.
Applications in Biochemical Research
Enzyme Substrate Studies
The compound serves as a chromogenic substrate for β-glucuronidase enzymes. Hydrolysis of the glycosidic bond by the enzyme releases 4-nitrophenol, which can be quantified spectrophotometrically (λmax = 405 nm) . This reaction is widely used to assay glucuronidase activity in diagnostic kits and drug metabolism studies.
Equation 1: Enzymatic Hydrolysis
Drug Design and Prodrug Development
The carboxylic acid moiety allows for conjugation with drug molecules to form prodrugs. For example, coupling with antineoplastic agents via ester linkages enhances water solubility and enables targeted release in tissues expressing β-glucuronidase. Recent in vitro studies demonstrate a 40% increase in cytotoxicity of such prodrugs in cancer cell lines compared to parent compounds .
Research Findings and Innovations
Stability and Pharmacokinetics
Accelerated stability studies (40°C/75% RH) indicate the compound remains stable for 6 months, with <2% degradation. Its logP value of −1.2 suggests high hydrophilicity, limiting blood-brain barrier permeability but favoring renal excretion.
Toxicological Profile
Acute toxicity studies in rodent models (LD₅₀ = 1,200 mg/kg) classify it as Category 4 under the Globally Harmonized System. Chronic exposure at 50 mg/kg/day for 90 days showed no histopathological changes in liver or kidneys .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume